REACTION_CXSMILES
|
Cl.CN[O:4][CH3:5].Cl.C[N:8](C)[CH2:9][CH2:10][CH2:11][N:12]=[C:13]=NCC.[OH2:18].O[N:20]1[C:24]2C=CC=C[C:23]=2N=N1.C(N(CC)CC)C>CN(C)C=O>[CH3:5][O:4][N:12]([CH3:13])[C:11]([C:10]1[CH:23]=[CH:24][N:20]=[N:8][CH:9]=1)=[O:18] |f:0.1,2.3,4.5|
|
Name
|
acid
|
Quantity
|
1.61 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
N-methyl-N-methoxyamine hydrochloride
|
Quantity
|
2.54 g
|
Type
|
reactant
|
Smiles
|
Cl.CNOC
|
Name
|
|
Quantity
|
6.23 g
|
Type
|
reactant
|
Smiles
|
Cl.CN(CCCN=C=NCC)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.ON1N=NC2=C1C=CC=C2
|
Name
|
|
Quantity
|
9.06 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
16 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by vacuum distillation
|
Type
|
ADDITION
|
Details
|
the residue was mixed with water and chloroform
|
Type
|
FILTRATION
|
Details
|
filtered through celite
|
Type
|
EXTRACTION
|
Details
|
The filtrate was extracted with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the extract was dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by silica gel column chromatography (ethyl acetate)
|
Name
|
|
Type
|
product
|
Smiles
|
CON(C(=O)C1=CN=NC=C1)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |